molecular formula C12H14ClNO2 B3334186 (5R)-5-(Chloromethyl)-3-[(1R)-1-phenylethyl]-2-oxazolidinone] CAS No. 444814-24-8

(5R)-5-(Chloromethyl)-3-[(1R)-1-phenylethyl]-2-oxazolidinone]

Katalognummer: B3334186
CAS-Nummer: 444814-24-8
Molekulargewicht: 239.7 g/mol
InChI-Schlüssel: RDJVMESMFKYWJT-MWLCHTKSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5R)-5-(Chloromethyl)-3-[(1R)-1-phenylethyl]-2-oxazolidinone] is a useful research compound. Its molecular formula is C12H14ClNO2 and its molecular weight is 239.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5R)-5-(Chloromethyl)-3-[(1R)-1-phenylethyl]-2-oxazolidinone] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5R)-5-(Chloromethyl)-3-[(1R)-1-phenylethyl]-2-oxazolidinone] including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity and Mechanisms

The oxazolidinone class, including compounds related to (5R)-5-(Chloromethyl)-3-[(1R)-1-phenylethyl]-2-oxazolidinone, has been extensively studied for its unique antibacterial properties. These compounds are known for their ability to inhibit protein synthesis by interfering with the formation of the bacterial ribosome complex. This mechanism of action provides a potent activity against a wide range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin- and cephalosporin-resistant Streptococcus pneumoniae (Diekema & Jones, 2000). Recent efforts in the field have aimed at developing new oxazolidinone derivatives with improved antibacterial profiles to overcome resistance issues and broaden the spectrum of activity (Poce et al., 2008).

Resistance and Clinical Challenges

Despite the effectiveness of oxazolidinones, the emergence of resistance, particularly among linezolid-resistant Staphylococcus strains, has been documented. The prevalence of linezolid resistance remains low, but the presence of resistant strains poses significant challenges for clinical management. Resistance mechanisms include mutations to the 23S rRNA and the presence of cfr ribosomal methyltransferase, highlighting the need for ongoing surveillance and development of novel oxazolidinones to combat resistant infections (Gu et al., 2013).

New Generations and Potency Enhancements

Research into oxazolidinone-containing hybrids has shown promise in developing new agents with activity against methicillin-resistant Staphylococcus aureus (MRSA). By combining oxazolidinone with other antibacterial pharmacophores, researchers aim to develop compounds that can interact with multiple bacterial targets or mitigate the known side effects associated with current therapies. This approach may lead to novel anti-MRSA agents with enhanced efficacy and safety profiles (Jiang, Liu, & Gao, 2020).

Clinical Applications and Future Directions

Tedizolid phosphate (TR-701), a new oxazolidinone prodrug, exemplifies the advancements in this class, offering enhanced potency against Gram-positive pathogens, including linezolid-resistant strains. Its clinical applications, particularly in skin and soft tissue infections, and the potential for broader indications underscore the importance of oxazolidinones in addressing the challenge of resistant bacterial infections. The ongoing development of oxazolidinones, including (5R)-5-(Chloromethyl)-3-[(1R)-1-phenylethyl]-2-oxazolidinone and its derivatives, continues to be a critical area of research in the fight against bacterial resistance (Kanafani & Corey, 2012).

Eigenschaften

IUPAC Name

(4S)-4-(chloromethyl)-3-[(1R)-1-phenylethyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c1-9(10-5-3-2-4-6-10)14-11(7-13)8-16-12(14)15/h2-6,9,11H,7-8H2,1H3/t9-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJVMESMFKYWJT-MWLCHTKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C(COC2=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2[C@@H](COC2=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352525
Record name ST031679
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444814-24-8
Record name ST031679
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5R)-5-(Chloromethyl)-3-[(1R)-1-phenylethyl]-2-oxazolidinone]
Reactant of Route 2
(5R)-5-(Chloromethyl)-3-[(1R)-1-phenylethyl]-2-oxazolidinone]
Reactant of Route 3
Reactant of Route 3
(5R)-5-(Chloromethyl)-3-[(1R)-1-phenylethyl]-2-oxazolidinone]
Reactant of Route 4
Reactant of Route 4
(5R)-5-(Chloromethyl)-3-[(1R)-1-phenylethyl]-2-oxazolidinone]
Reactant of Route 5
Reactant of Route 5
(5R)-5-(Chloromethyl)-3-[(1R)-1-phenylethyl]-2-oxazolidinone]
Reactant of Route 6
Reactant of Route 6
(5R)-5-(Chloromethyl)-3-[(1R)-1-phenylethyl]-2-oxazolidinone]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.